molecular formula C11H16ClNO B1294577 3-(Dimethylamino)propiophenone hydrochloride CAS No. 879-72-1

3-(Dimethylamino)propiophenone hydrochloride

Cat. No. B1294577
CAS RN: 879-72-1
M. Wt: 213.7 g/mol
InChI Key: DKNDBIIKSJWQFL-UHFFFAOYSA-N
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Description

The compound "3-(Dimethylamino)propiophenone hydrochloride" is a chemical entity that has been studied for its potential biological activities and chemical reactivity. It is related to a class of compounds that have shown potent cytotoxicity towards human WiDr colon cancer cells. These compounds, including 1-aryl-2-dimethylaminomethyl-2-propenone hydrochlorides, have demonstrated IC50 values of less than 10 µM, indicating their effectiveness in inhibiting cancer cell growth .

Synthesis Analysis

The synthesis of related compounds involves the preparation of 1-aryl-2-dimethylaminomethyl-2-propenone hydrochlorides, which have been found to possess significant cytotoxic properties. The process includes the hydration of analogs to form 1-aryl-2-dimethylaminomethyl-3-hydroxypropanone hydrochlorides, which also exhibit low micromolar IC50 values. The conversion of these compounds into different adducts, such as the 2-mercaptoethanol adduct, can lead to a reduction in potency, as seen with a 37-fold decrease in the case of one specific analog .

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone, reveals that the dimethylaminophenyl group is nearly coplanar with the central propenone group, while other substituents like the dichlorophenyl group can be significantly twisted from this plane. This structural arrangement can influence the compound's interactions and stability .

Chemical Reactions Analysis

The reactivity of 3-(dimethylamino)propiophenone hydrochloride derivatives towards various reagents has been explored. For instance, the treatment of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one with phosphorus reagents leads to the formation of novel compounds such as diethyl 2-phosphonochromone, diethyl 3-phosphonopyrone, and 1,3,2-oxathiaphosphinines. These reactions proceed through different mechanisms, resulting in diverse products with established structures confirmed by elemental analysis and spectral tools .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the planarity of the molecule and the dihedral angles between different groups can affect the compound's crystal structure and intermolecular interactions. Hydrogen bonding and weak interactions such as C—H⋯O and C—H⋯π are observed in the crystal structures, contributing to the stability and packing of the molecules . Stability studies in deuterium oxide have shown that these compounds can undergo transformations, such as the loss of water and dimethylamine hydrochloride, leading to the formation of enones .

Scientific Research Applications

Cancer Research

3-(Dimethylamino)propiophenone hydrochloride has been studied for its potential in cancer research. A study by Pati et al. (2007) found that α-substituted 1-aryl-3-dimethylaminopropanone hydrochlorides showed potent cytotoxic effects on human WiDr colon cancer cells. These compounds demonstrated greater cytotoxicity than the reference drug cisplatin in certain instances, highlighting their potential as cancer therapeutics (Pati et al., 2007).

Photochemistry

In the field of photochemistry, the photochemistry of β-(dimethylamino)propiophenone has been explored. Encinas and Scaiano (1979) investigated its behavior in aqueous solvents using laser flash photolysis. Their study indicated that the compound's triplet state decays through charge-transfer interactions, leading to intramolecular electron transfer. This research could contribute to understanding the photophysical properties of similar compounds (Encinas & Scaiano, 1979).

Chemistry and Drug Discovery

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride has been used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This research by Roman (2013) suggests its potential in the synthesis of various chemical structures, which could be significant in drug discovery and development (Roman, 2013).

Nonlinear Optical Properties

Rahulan et al. (2014) synthesized a novel chalcone derivative of 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one and investigated its nonlinear optical properties. The study indicated that the compound exhibited a transition from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting potential applications in optical devices (Rahulan et al., 2014).

Safety And Hazards

3-(Dimethylamino)propiophenone Hydrochloride is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 . It is toxic if swallowed, causes skin irritation, and causes serious eye irritation .

Relevant Papers

The relevant papers retrieved include a study on the synthesis of diversely substituted beta-Aminoketones and gamma-Aminoalcohols from 3-(N,N-Dimethylamino)propiophenones as starting materials . Another paper discusses the use of 3-(Dimethylamino)propiophenone Hydrochloride in the synthesis of 9- and 11-substituted 4-azapaullones .

properties

IUPAC Name

3-(dimethylamino)-1-phenylpropan-1-one;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15NO.ClH/c1-12(2)9-8-11(13)10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNDBIIKSJWQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9061253
Record name 3-(Dimethylamino)propiophenone hydrochloride
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Molecular Weight

213.70 g/mol
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Physical Description

White odorless crystalline powder; [Alfa Aesar MSDS]
Record name 3-(Dimethylamino)propiophenone hydrochloride
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Product Name

3-(Dimethylamino)propiophenone hydrochloride

CAS RN

879-72-1
Record name 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1)
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Record name 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1)
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Record name 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1)
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Record name 3-(Dimethylamino)propiophenone hydrochloride
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Record name 3-(dimethylamino)propiophenone hydrochloride
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Synthesis routes and methods I

Procedure details

To a solution of 0.5 mL concentrated aqueous HCl in 40 mL EtOH, acetophenone (30.0 g), paraformaldehyde (10.0 g) and dimethylamine hydrochloride (26.5 g) were added and the mixture was refluxed for 3 h. The mixture was cooled to room temperature, and the precipitate was filtered, washed with acetone and dried in vacuo to obtain 37.2 g of white crystalline material. 1H NMR (200 MHz, DMSO-d6) δ 2.84 (s, 6H), 3.38-3.55 (m, 2H), 3.57-3.74 (m, 2H), 7.48-7.73 (m, 3H), 7.97-8.10 (m, 2H).
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Acetophenone (29.1 ml, 0.25 mol), para-formaldehyde (12.0 g, 0.40 mol) and dimethyl amine hydrochloride (28.5 g, 0.35 mol) are suspended in ethanol (50 ml). Concentrated hydrochloric acid (0.5 ml) is added and the mixture is heated to reflux for 4 h. Then acetone (200 ml) is added and the resulting clear solution is allowed to cool to ambient temperature. The precipitate is collected by filtration and crystallized from ethanol yielding the title compound (40.7 g, 76.0% of theoretical yield) as colorless crystals with mp. 158° C.
Quantity
29.1 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
28.5 g
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Concentrated hydrochloric acid (0.2 ml) was dropwise added to a solution of 4-chromanone (10 g), dimethylamine hydrochloride (7.1 g) and paraformaldehyde (2.6 g) dissolved in ethanol (20 ml). The mixture was refluxed for 2 hours with heating. The mixture was allowed to cool. The resulting crystals were collected by filtration, washed with acetone and dried to obtain 9 g of β-dimethylaminopropiophenone hydrochloride (yield: 55%).
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
MV Encinas, JC Scaiano - Journal of the American Chemical …, 1979 - ACS Publications
The photochemistry of/3-(dimethylamino) propiophenone has been examined in aqueous solvents using laser flash photolysis techniques. The triplet state decays via charge-transfer …
Number of citations: 41 pubs.acs.org
V Vani, S Prasad, M Sivanandham - International Journal of …, 2014 - researchgate.net
Interaction of CD40 ligand (CD40L) with CD40 receptor is one of the most immunologically important interactions that involve in the regulation of T cell dependent B cell proliferation, …
Number of citations: 1 www.researchgate.net
V Vani - shodhganga.inflibnet.ac.in
The mentor s laboratory has been studying the immune response to cancer vaccines in combination with adjuvants. The overall objective of this thesis is to prepare small molecules that …
Number of citations: 0 shodhganga.inflibnet.ac.in
ML Raydo, MS Church, ZW Taylor… - Journal of Chemical …, 2015 - ACS Publications
A guided inquiry laboratory experiment for teaching liquid/liquid extractions to first semester undergraduate organic chemistry students is described. This laboratory is particularly useful …
Number of citations: 23 pubs.acs.org
RB Silverman, JM Cesarone, X Lu - Journal of the American …, 1993 - ACS Publications
The inactivation of monoamine oxidase (MAO) by 1-phenylcyclopropylamine (1-PCPA, 1) has been proposed (Silverman, RB; Zieske, PA Biochemistry 1985, 24, 2128-2138) to proceed …
Number of citations: 28 pubs.acs.org
D Nardi, A Tajana, A Leonardi, R Pennini… - Journal of Medicinal …, 1981 - ACS Publications
Results Tables IV and V summarize the data on anticonvulsant activity obtained for the compounds prepared. IV-Phen-acylimidazole (42; log P= 1.03) and the corresponding alcohol, …
Number of citations: 113 pubs.acs.org
W Xu, R Langer - Dalton Transactions, 2015 - pubs.rsc.org
… We found that in a biphasic system, consisting of a substrate phase and KOH containing aqueous phase, 3-dimethylamino-propiophenone hydrochloride is readily hydrogenated (…
Number of citations: 13 pubs.rsc.org
HR Snyder, S Swaminathan… - Journal of the American …, 1952 - ACS Publications
When gramine, the Mannich base from indole, dimethylamine and formaldehyde, is heated in acetic acid or dilute propionic acid with hexamethylenetetramine and the reactionmixture …
Number of citations: 27 pubs.acs.org
J Quiroga, J Trilleras, MB Hursthouse… - … Section C: Crystal …, 2010 - scripts.iucr.org
(IUCr) A hydrogen-bonded dimer in 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine and a chain of rings built from N—H⋯N and C—H⋯π(pyridine) …
Number of citations: 6 scripts.iucr.org
EN Trachtenberg, TJ Whall - The Journal of Organic Chemistry, 1972 - ACS Publications
… To a solution of 5.44 g (0.0255 mol) of /3-dimethylaminopropiophenone hydrochloride in 160 ml of hot acetonitrile was added 9.60 g (0.064 mol) of sodium iodidein 160 ml of hot aceto…
Number of citations: 7 pubs.acs.org

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